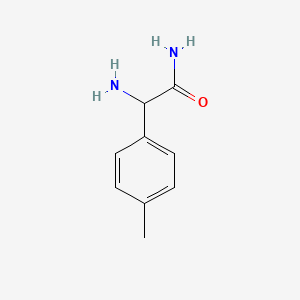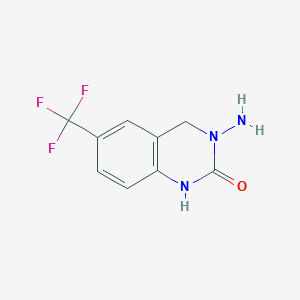
3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It belongs to the quinazolinone family and features a trifluoromethyl group (CF3) attached to the 6-position of the quinazolinone ring system.
- The compound exhibits interesting pharmacological properties and has applications in various fields.
3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one: , also known by its chemical formula , is a heterocyclic organic compound.
準備方法
- Industrial Production Methods :
- Industrial-scale production may involve variations of the above synthetic route, optimized for efficiency and yield.
Synthetic Routes:
Reaction Conditions:
化学反応の分析
- Reactivity :
- 3-Amino-6-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like manganese dioxide (MnO2) or hydrogen peroxide (H2O2) can be used.
- Reduction : Hydrazine hydrate (N2H4·H2O) or sodium borohydride (NaBH4) are suitable reducing agents.
- Substitution : Halogenation (e.g., bromination or chlorination ) can occur at the 6-position.
- Major Products :
- The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Used in the development of specialty chemicals.
作用機序
- The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets.
- Further research is needed to elucidate its precise mode of action.
類似化合物との比較
- Similar Compounds :
- 6-Aminoquinazolin-4(3H)-one : Lacks the trifluoromethyl group.
- 6-Chloroquinazolin-4(3H)-one : Contains a chlorine atom instead of the trifluoromethyl group.
- 6-Methylquinazolin-4(3H)-one : Features a methyl group at the 6-position.
- Uniqueness :
- The trifluoromethyl substitution imparts distinct chemical properties and potential biological activities.
Remember that this compound’s applications continue to be explored, and ongoing research may reveal additional uses and mechanisms.
特性
分子式 |
C9H8F3N3O |
|---|---|
分子量 |
231.17 g/mol |
IUPAC名 |
3-amino-6-(trifluoromethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)6-1-2-7-5(3-6)4-15(13)8(16)14-7/h1-3H,4,13H2,(H,14,16) |
InChIキー |
NUXIDGHXQBJNAU-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)N1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


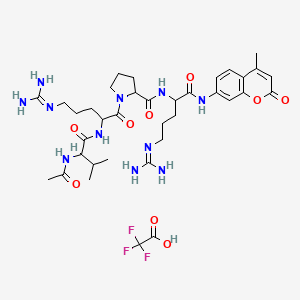
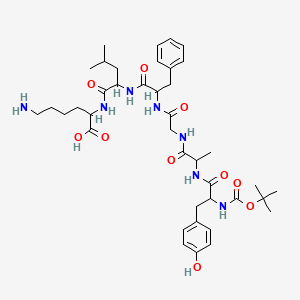

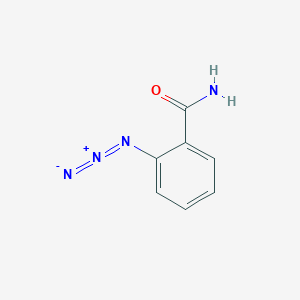

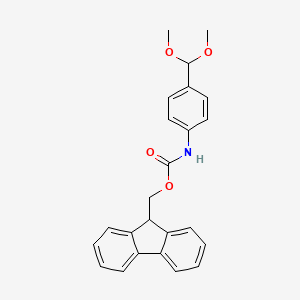




![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

